2-(Benzyloxy)propanenitrile
Overview
Description
2-(Benzyloxy)propanenitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a benzyloxy group attached to a propanenitrile backbone. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)propanenitrile is the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution mechanism. The cyanide ion in the nitrile group attacks the carbonyl carbon to form a negatively charged intermediate . This intermediate quickly reacts with a proton to form a 2-hydroxynitrile compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones . The oxidation of alkyl side-chains leads to oxidative degradation, while the reduction of nitro groups and aryl ketones converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Pharmacokinetics
The pharmacokinetics of this compound involves the principles of absorption, distribution, metabolism, and excretion (ADME) . The compound’s dosage regimen and the profile of drug concentration in the blood over time are described by pharmacokinetic equations . These equations help to determine the onset, duration, and intensity of the drug’s effect .
Result of Action
The result of the action of this compound is the formation of a 2-hydroxynitrile compound . This compound is formed when the negatively charged intermediate, created by the attack of the cyanide ion on the carbonyl carbon, reacts with a proton .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the susceptibility of alkyl side-chains to oxidative degradation is enhanced by hot acidic permanganate solutions .
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)propanenitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function . Additionally, this compound can act as a substrate for certain nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism . In particular, this compound has been found to impact the expression of genes involved in oxidative stress response and apoptosis, suggesting its potential role in regulating cell survival and death . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of benzoic acid and propanenitrile . Over time, the degradation products of this compound can accumulate, potentially affecting its overall biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the formation of reactive intermediates and the accumulation of degradation products . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further undergo conjugation reactions with glutathione or other nucleophiles . Additionally, this compound can be hydrolyzed by nitrilase enzymes to produce benzoic acid and propanenitrile . The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and glutathione . Changes in metabolite levels can impact cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the recognition of targeting signals by cellular machinery . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound . The subcellular localization of this compound can impact its function and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)propanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between a bromide and sodium cyanide. This reaction typically occurs under reflux conditions in an ethanolic solution . Another method involves the dehydration of primary amides using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps to ensure the compound meets specific quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and ammonium salts.
Reduction: Reduction of this compound using lithium aluminum hydride results in the formation of primary amines.
Nucleophilic Addition: The compound can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid or dilute alkali followed by acidification.
Reduction: Lithium aluminum hydride.
Nucleophilic Addition: Grignard reagents.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
2-(Benzyloxy)propanenitrile has found applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile compound with a similar backbone but lacking the benzyloxy group.
Benzyl Cyanide: Contains a benzyl group attached to a cyanide group, similar to the benzyloxy group in 2-(Benzyloxy)propanenitrile.
2-(Benzyloxy)ethanenitrile: Similar structure but with an ethanenitrile backbone instead of propanenitrile.
Uniqueness
This compound is unique due to the presence of both the benzyloxy group and the propanenitrile backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-phenylmethoxypropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDTLARWPQXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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